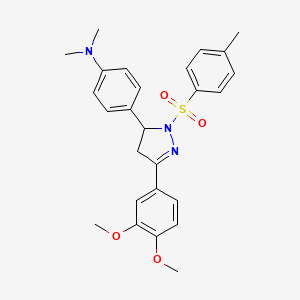
4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an aniline group (a benzene ring attached to an amino group), and a tosyl group (a sulfur-containing group often used in organic chemistry as a protecting group). The compound also contains methoxy groups, which are ether groups attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazole ring. The presence of the methoxy groups could potentially influence the overall shape and properties of the molecule due to their electron-donating nature .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the functional groups, the electronic nature of the substituents, and the overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on synthesizing novel compounds with the pyrazoline motif, similar to the structural core of "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline", demonstrating significant biological activities. For instance, pyrazoline derivatives have been shown to exhibit potent cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia, suggesting their potential as anticancer agents (Deady et al., 2003).
Chemical and Physical Properties
- The study of molecular tautomerism and crystallography of NH-pyrazoles, related in structure to "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline", has provided insights into their solid-state properties and potential applications in material science. The tautomerism observed in these compounds, alongside their ability to form stable hydrogen bonds, could inform the design of novel materials with specific optical or electronic properties (Cornago et al., 2009).
Optoelectronic and Sensing Applications
- Certain derivatives containing the pyrazoline core and dimethoxyphenyl groups have been investigated for their fluorescent properties. These compounds demonstrate potential as fluorescent chemosensors for metal ions, highlighting their utility in environmental monitoring and analytical chemistry. The synthesis and study of such derivatives emphasize the role of structural modifications in tuning the photophysical properties for specific applications (Khan, 2020).
Antimicrobial and Antioxidant Properties
- Research into novel pyrazole derivatives has also revealed their potential as antimicrobial and antioxidant agents. Compounds with structural similarities to "4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline" have shown promising activity against a range of pathogenic microorganisms and free radicals, suggesting their applicability in developing new therapeutic agents (Hafez et al., 2016).
Safety And Hazards
Like all chemicals, handling this compound would require appropriate safety measures. Depending on its specific properties, it could pose various health risks, such as skin or eye irritation, respiratory irritation, or more serious health effects. Always refer to the material safety data sheet (MSDS) for detailed safety information .
Future Directions
properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-6-13-22(14-7-18)34(30,31)29-24(19-8-11-21(12-9-19)28(2)3)17-23(27-29)20-10-15-25(32-4)26(16-20)33-5/h6-16,24H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNULNCALYFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)
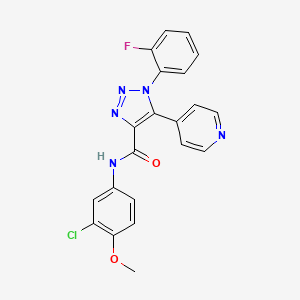
![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)
![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

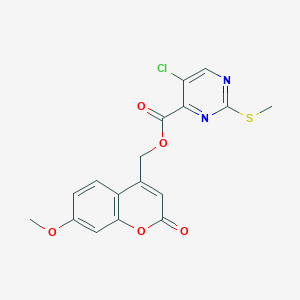
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)
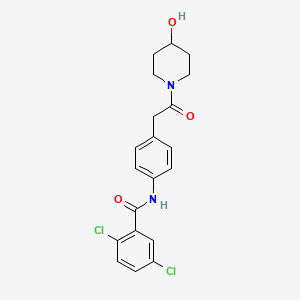
![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)
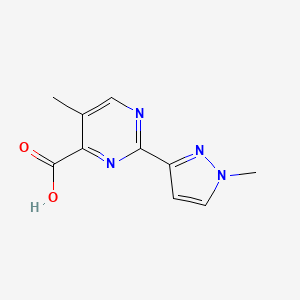
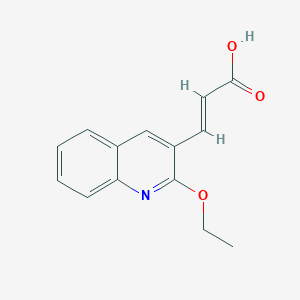
![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)
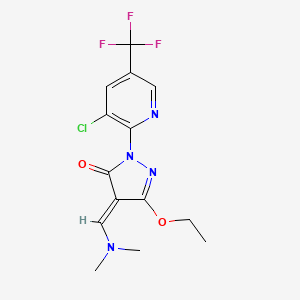
![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)